

Ring-opening polymerization of aziridine-functionalized monomers

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Aziridin-2-yl 2-methylprop-2-enoate

CAS No.: 92641-24-2

Cat. No.: B15427886

[Get Quote](#)

Application Note: Precision Synthesis of Linear Polyethylenimine (L-PEI) Architectures via Living Anionic Ring-Opening Polymerization of N-Sulfonyl Aziridines

Executive Summary

Polyethylenimine (PEI) is the "gold standard" cationic polymer for non-viral gene delivery (transfection) due to its high charge density and "proton sponge" capacity.[1] However, traditional acid-catalyzed Cationic Ring-Opening Polymerization (CROP) of unsubstituted aziridine yields highly branched, broad-dispersity polymers (B-PEI) with significant batch-to-batch variability and higher cytotoxicity.

This Application Note details the Living Anionic Ring-Opening Polymerization (AROP) of N-sulfonyl aziridines. Unlike CROP, this protocol allows for the synthesis of Linear PEI (L-PEI) with controlled molecular weights (

), narrow polydispersity indices ($PDI < 1.15$), and defined end-groups. This precision is critical for clinical drug development, enabling reproducible structure-activity relationship (SAR) studies.

Critical Safety & Handling

WARNING: ALKYLATING AGENTS Aziridines are potent alkylating agents and potential mutagens/carcinogens. They react aggressively with nucleophiles (including DNA).

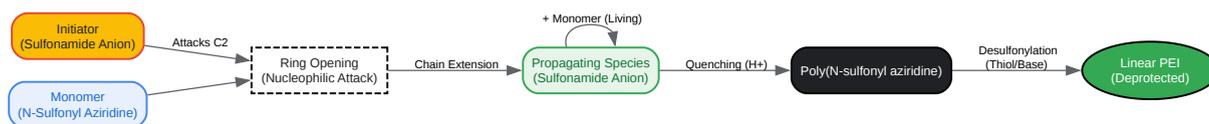
- Engineering Controls: All operations must be performed inside a certified fume hood or glovebox under inert atmosphere (Ar or).
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
- Neutralization: Keep a beaker of 10% aqueous acetic acid or thiosulfate solution nearby to neutralize spills immediately.
- Storage: Store monomers at -20°C to prevent spontaneous polymerization or degradation.

Mechanistic Principles

The Shift from Cationic to Anionic

- Cationic ROP (Traditional): Propagates via an active aziridinium ion. It suffers from "back-biting" where amine nitrogens in the polymer chain attack the active chain end, creating branch points.
- Anionic ROP (Living): Uses N-activated aziridines (e.g., N-mesyl or N-tosyl). The electron-withdrawing sulfonyl group activates the ring toward nucleophilic attack without allowing the formed nitrogen anion to attack the polymer backbone. This suppresses branching and transfer reactions.[2]

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Living Anionic Ring-Opening Polymerization (AROP) followed by desulfonation to yield Linear PEI.

Experimental Protocol

Materials & Reagents

Reagent	Function	Purity/Prep
2-Methyl-N-tosylaziridine	Monomer	Recrystallized from EtOAc/Hexane; Dried over .
KHMDS	Initiator	0.5 M solution in Toluene (commercially available).
DMF (N,N-Dimethylformamide)	Solvent	Anhydrous, distilled over , stored over 4Å sieves.
Thiophenol /	Deprotection	Analytical grade.
Methanol	Quenching	HPLC grade.

Protocol A: Living Polymerization of N-Tosyl Aziridine

Target: Poly(N-tosyl aziridine) (PTBsAz) with

g/mol .

- Reactor Prep: Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).
- Monomer Loading: In a glovebox, weigh 2-Methyl-N-tosylaziridine (1.0 g, 4.73 mmol). Dissolve in anhydrous DMF (4.0 mL).
 - Note: Monomer concentration () effectively controls kinetics. High concentration (~1 M) is preferred for speed.
- Initiation: Add the monomer solution to the Schlenk flask. Equilibrate to 50°C.
 - Add KHMDS (95 µL, 0.047 mmol) via gastight syringe.
 - Ratio:

. Theoretical

g/mol .

- Propagation: Stir at 50°C for 4–6 hours.
 - Monitoring: Take 50 µL aliquots every hour. Analyze by NMR (). Monitor the disappearance of aziridine ring protons (2.0–3.0 ppm).
- Termination: Once conversion >98%, add degassed Methanol (0.5 mL) to quench the living anion.
- Purification: Precipitate the polymer into cold Methanol (100 mL). Filter the white solid and dry under vacuum at 40°C.

Protocol B: Desulfonylation (Synthesis of L-PEI)

Objective: Remove the tosyl protecting group to liberate the secondary amines.

- Dissolution: Dissolve PTBsAz (500 mg) in DMF (5 mL) in a round-bottom flask.
- Reagent Addition: Add Thiophenol (3 eq. per sulfonamide unit) and (3 eq.).
 - Alternative (Odorless): Use Mercaptoethanol with DBU, though reaction times may be longer.
- Reaction: Stir at 50°C for 12 hours.
- Work-up:
 - Concentrate DMF under reduced pressure.
 - Dissolve residue in 1M HCl (converts PEI to hydrochloride salt, PEI·HCl).

- Wash with Dichloromethane (DCM) x3 to remove thiophenol byproducts.
- Dialyze the aqueous phase (MWCO 1000 Da) against distilled water for 48 hours.
- Lyophilize to obtain Linear PEI (L-PEI) as a white powder.

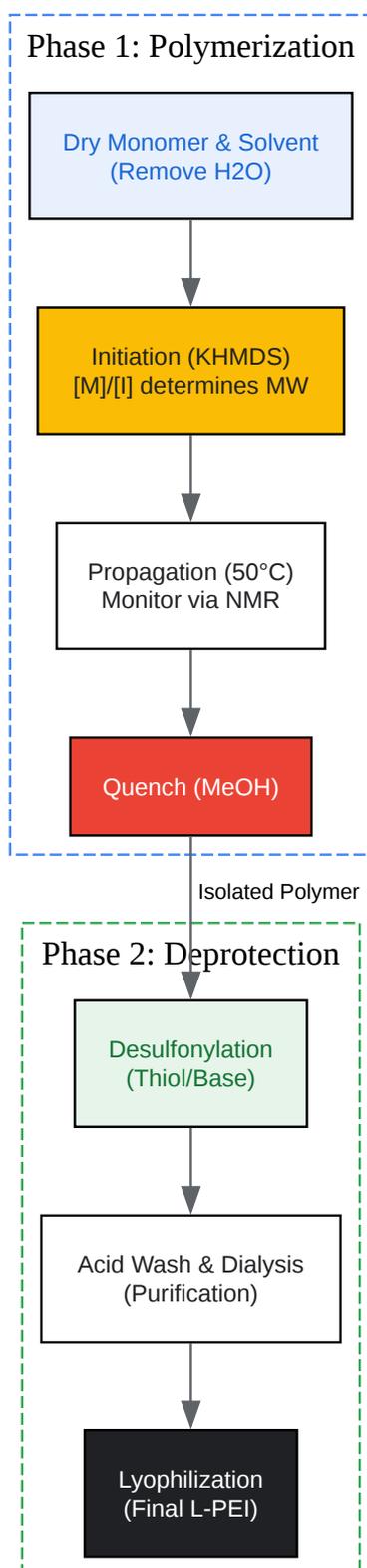
Characterization & Validation

Validation Metrics

To ensure the protocol was successful, the following criteria must be met:

Technique	Observation	Interpretation
NMR (Monomer)	2.2 (d), 2.8 (d) ppm	Aziridine ring protons.
NMR (Polymer)	Broadening of signals; Shift to 3.0-3.5 ppm	Ring opening confirmed.
GPC (SEC)	Monodal peak, PDI < 1.15	Living polymerization (absence of transfer).
MALDI-TOF	Peak spacing = Monomer MW	Confirmation of end-groups and repeat unit.

Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Operational workflow for the synthesis of L-PEI from N-sulfonyl aziridine.

Application in Drug Development

Gene Delivery Vectors: The L-PEI synthesized via this protocol is distinct from commercial "Linear PEI" (often made by hydrolyzing poly(2-oxazoline)) because this method allows for the introduction of functional end-groups (by using functionalized initiators) or block copolymers (e.g., PEG-b-PEI).

- **Transfection Efficiency:** The secondary amines in L-PEI provide buffering capacity between pH 5.0 and 7.4 (Endosomal pH), causing osmotic swelling and rupture of the endosome ("Proton Sponge Effect"), releasing DNA into the cytoplasm.
- **Toxicity Profile:** L-PEI exhibits significantly lower cytotoxicity compared to Branched PEI (B-PEI) because it is less prone to aggregating on the outer cell membrane and disrupting integrity before uptake.

References

- Living Anionic Ring-Opening Polymerization of N-Sulfonyl Aziridines. Source:Journal of the American Chemical Society (Toste et al.) Context: Foundational work establishing the mechanism of sulfonamide-activated aziridine polymerization.[3][4]
- Linear Well-Defined Polyamines via Anionic Ring-Opening Polymerization of Activated Aziridines. Source:ACS Macro Letters (Wurm et al., 2019) Context: Describes the mild desulfonylation protocol using dodecanethiol/DBU, avoiding harsh lithium naphthalenide conditions.
- Polyethylenimine: The "Proton Sponge" Hypothesis. Source:Proceedings of the National Academy of Sciences (PNAS) (Behr et al.) Context: The seminal paper explaining why PEI is effective for gene delivery.[5]
- Aziridines and Azetidines: Building Blocks for Polyamines. Source:Polymer Chemistry (RSC) Context: Comprehensive review comparing Cationic vs. Anionic routes and their impact on polymer architecture.
- Safety Data Sheet: 2-Methylaziridine. Source:PubChem Context: Toxicology and handling data for aziridine monomers.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. The preparation of polyethyleneimine_Chemicalbook \[chemicalbook.com\]](#)
- [2. Living cationic polymerization - Wikipedia \[en.wikipedia.org\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. e3s-conferences.org \[e3s-conferences.org\]](#)
- [6. merckmillipore.com \[merckmillipore.com\]](#)
- [7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical \[msnchem.com\]](#)
- [8. Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them - MSN Chemical \[msnchem.com\]](#)
- To cite this document: BenchChem. [Ring-opening polymerization of aziridine-functionalized monomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15427886#ring-opening-polymerization-of-aziridine-functionalized-monomers\]](https://www.benchchem.com/product/b15427886#ring-opening-polymerization-of-aziridine-functionalized-monomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com